N-(3-methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC15335859
Molecular Formula: C18H20N4O2
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O2 |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | N-(3-methoxypropyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H20N4O2/c1-24-13-7-10-19-17(23)16-14-20-22(15-8-3-2-4-9-15)18(16)21-11-5-6-12-21/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H,19,23) |
| Standard InChI Key | QJCFCFFVSFDHFO-UHFFFAOYSA-N |
| Canonical SMILES | COCCCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
N-(3-Methoxypropyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide features a pyrazole ring substituted at the 1-position with a phenyl group, at the 5-position with a pyrrole moiety, and at the 4-position with a carboxamide group linked to a 3-methoxypropyl chain (Figure 1) . Key identifiers include:
The 3D conformation reveals a planar pyrazole core with the phenyl and pyrrole groups oriented orthogonally, potentially influencing binding interactions .
Spectroscopic Characterization
Infrared (IR) spectroscopy identifies characteristic peaks for the carboxamide group (1670 cm), aromatic C-H stretching (3103 cm), and methoxy C-O bonds (1100–1250 cm). Nuclear magnetic resonance (NMR) data confirm the methoxypropyl chain (δ 3.70 ppm for OCH) and pyrrole protons (δ 6.60–8.15 ppm) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis begins with the formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or ketoesters. Subsequent functionalization steps include:
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Phenyl Group Introduction: Ullmann coupling or Suzuki-Miyaura cross-coupling to attach the phenyl group at the 1-position.
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Pyrrole Substitution: Nucleophilic aromatic substitution or palladium-catalyzed coupling to install the pyrrole moiety at the 5-position.
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Carboxamide Formation: Reaction of the pyrazole-4-carboxylic acid intermediate with 3-methoxypropylamine using carbodiimide coupling agents .
Pharmacological Properties
Anticancer Activity
In vitro studies demonstrate dose-dependent inhibition of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC values ranging from 12–25 μM. Mechanistically, the compound induces apoptosis via caspase-3 activation and downregulates survivin expression.
Anti-Inflammatory Effects
In murine models of collagen-induced arthritis, the compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 40–60% at 10 mg/kg doses. This activity is attributed to suppression of NF-κB signaling.
Mechanism of Action
Signaling Pathway Modulation
The compound interferes with PI3K/Akt/mTOR pathways, inhibiting phosphorylation of Akt (Ser473) and mTOR (Ser2448) in cancer cells. Concurrently, it suppresses cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in inflammatory models.
Structure-Activity Relationships (SAR)
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Methoxypropyl Chain: Enhances solubility and bioavailability compared to alkyl analogs .
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Pyrrole Substitution: Critical for π-π stacking interactions with target proteins.
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Phenyl Group: Contributes to hydrophobic binding in enzyme active sites.
Comparative Analysis with Structural Analogs
N-(3-Isopropoxypropyl) Analog
Replacing the methoxy group with isopropoxy (PubChem CID 40642983) increases molecular weight to 352.4 g/mol but reduces aqueous solubility due to greater hydrophobicity . This analog shows 20% lower anticancer potency, highlighting the methoxy group’s importance .
Recent Advances and Future Directions
Computational Studies
Molecular docking predicts strong binding affinity (−9.2 kcal/mol) for the compound with EGFR tyrosine kinase, aligning with experimental anticancer data .
Clinical Translation Challenges
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Pharmacokinetics: Limited oral bioavailability (<30%) due to first-pass metabolism.
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Toxicity: Preliminary rodent studies indicate hepatotoxicity at doses >50 mg/kg.
Future Research Priorities
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Develop prodrugs to enhance bioavailability.
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Explore combination therapies with checkpoint inhibitors.
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Investigate neuroprotective applications, leveraging anti-inflammatory properties.
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